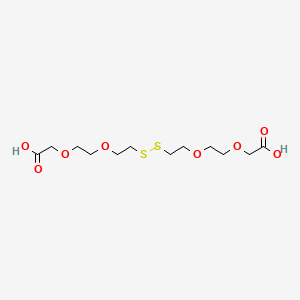![molecular formula C20H19NO2 B14214649 5-Ethyl-2,2-dimethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione CAS No. 830926-66-4](/img/structure/B14214649.png)
5-Ethyl-2,2-dimethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2,2-dimethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a benzo[b]carbazole core structure, which is known for its biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2,2-dimethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole structure . The reaction conditions often involve the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH), yielding the desired tricyclic indole compound in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2,2-dimethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the compound, using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using Cl2 or Br2 in the presence of a Lewis acid catalyst like AlCl3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions typically result in halogenated or nitrated derivatives.
Scientific Research Applications
5-Ethyl-2,2-dimethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 5-Ethyl-2,2-dimethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione involves its interaction with specific molecular targets and pathways. It can bind to DNA, proteins, and enzymes, altering their function and leading to various biological effects. For example, its anticancer activity may involve the inhibition of topoisomerase enzymes, leading to DNA damage and cell death .
Comparison with Similar Compounds
Similar Compounds
Indole: A simpler structure with a single benzene ring fused to a pyrrole ring.
Carbazole: Similar to indole but with an additional benzene ring fused to the pyrrole ring.
Quinoline: Contains a benzene ring fused to a pyridine ring, differing in nitrogen placement.
Uniqueness
5-Ethyl-2,2-dimethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione is unique due to its specific substitution pattern and the presence of both ethyl and dimethyl groups, which confer distinct chemical and biological properties. Its tricyclic structure also provides a rigid framework that can interact with various biological targets more effectively than simpler analogs .
Properties
CAS No. |
830926-66-4 |
|---|---|
Molecular Formula |
C20H19NO2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
5-ethyl-2,2-dimethyl-1H-benzo[b]carbazole-6,11-dione |
InChI |
InChI=1S/C20H19NO2/c1-4-21-15-9-10-20(2,3)11-14(15)16-17(21)19(23)13-8-6-5-7-12(13)18(16)22/h5-10H,4,11H2,1-3H3 |
InChI Key |
ALMNJSOYRTWOPV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(CC(C=C2)(C)C)C3=C1C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


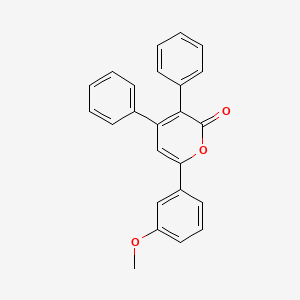
![Dibenzyl [(2R)-2,3-dihydroxypropyl]phosphonate](/img/structure/B14214587.png)
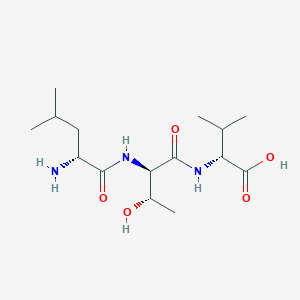
![3-Methyl-2-[(4-phenylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B14214597.png)
![Pyrazolo[3,4-A]pyrrolizine](/img/structure/B14214608.png)

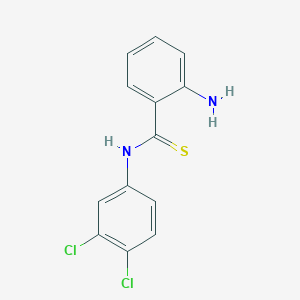
![1-{2-[(4-Nitrophenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one](/img/structure/B14214622.png)
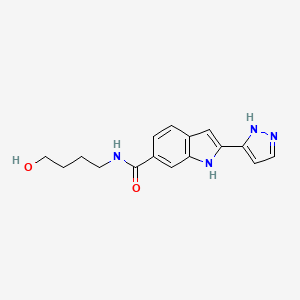
![4-{2-[(Prop-2-en-1-yl)amino]ethyl}quinolin-2(1H)-one](/img/structure/B14214634.png)
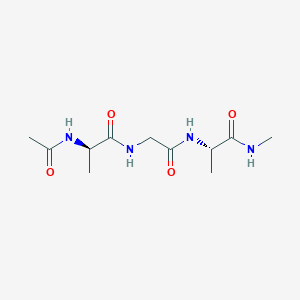
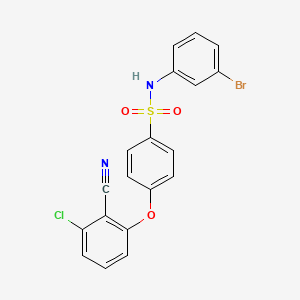
![10-[(Oxan-2-yl)oxy]dec-1-en-6-yn-5-ol](/img/structure/B14214655.png)
